3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one
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Overview
Description
3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chloro-substituted pyrazole ring and a morpholine ring connected through a propenone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the propenone linker: This involves the reaction of the chlorinated pyrazole with an appropriate aldehyde or ketone in the presence of a base.
Morpholine substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the propenone linker.
Substitution: New compounds with different substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(piperidin-4-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(pyrrolidin-4-yl)prop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C12H16ClN3O2 |
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Molecular Weight |
269.73 g/mol |
IUPAC Name |
3-(5-chloro-1,3-dimethylpyrazol-4-yl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-9-10(12(13)15(2)14-9)3-4-11(17)16-5-7-18-8-6-16/h3-4H,5-8H2,1-2H3 |
InChI Key |
DMHIXGFSUCQOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)N2CCOCC2)Cl)C |
Origin of Product |
United States |
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